3-Hydroxyacrylonitrile
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Overview
Description
(E)-3-Hydroxyacrylonitrile is an organic compound characterized by the presence of a hydroxyl group and a nitrile group attached to an acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-Hydroxyacrylonitrile can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to yield (E)-3-Hydroxyacrylonitrile. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, (E)-3-Hydroxyacrylonitrile can be produced using continuous flow reactors, which allow for precise control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-cyanoacrolein.
Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxypropylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride, and appropriate solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Cyanoacrolein
Reduction: 3-Hydroxypropylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-Hydroxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-Hydroxyacrylonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions enable the compound to modify biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropionitrile: Lacks the double bond present in (E)-3-Hydroxyacrylonitrile.
Acrylonitrile: Does not have the hydroxyl group.
3-Cyanoacrolein: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(E)-3-Hydroxyacrylonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on an acrylonitrile backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C3H3NO |
---|---|
Molecular Weight |
69.06 g/mol |
IUPAC Name |
(E)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H/b3-1+ |
InChI Key |
VLQQXSKNYWXJKT-HNQUOIGGSA-N |
Isomeric SMILES |
C(=C/O)\C#N |
Canonical SMILES |
C(=CO)C#N |
Origin of Product |
United States |
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